[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one [1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one
Brand Name: Vulcanchem
CAS No.: 153139-58-3
VCID: VC17555025
InChI: InChI=1S/C3N2OS3/c6-3-7-1-2(8-3)5-9-4-1
SMILES:
Molecular Formula: C3N2OS3
Molecular Weight: 176.2 g/mol

[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one

CAS No.: 153139-58-3

Cat. No.: VC17555025

Molecular Formula: C3N2OS3

Molecular Weight: 176.2 g/mol

* For research use only. Not for human or veterinary use.

[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one - 153139-58-3

Specification

CAS No. 153139-58-3
Molecular Formula C3N2OS3
Molecular Weight 176.2 g/mol
IUPAC Name [1,3]dithiolo[4,5-c][1,2,5]thiadiazol-5-one
Standard InChI InChI=1S/C3N2OS3/c6-3-7-1-2(8-3)5-9-4-1
Standard InChI Key MWPBRZIVXHZUJZ-UHFFFAOYSA-N
Canonical SMILES C12=NSN=C1SC(=O)S2

Introduction

# Dithiolo[4,5-c][1, thiadiazol-5-one: Structural, Synthetic, and Functional Insights

The heterocyclic compound dithiolo[4,5-c][1, thiadiazol-5-one represents a unique fusion of sulfur- and nitrogen-containing rings, combining a 1,3-dithiole moiety with a 1,2,5-thiadiazole system. This molecule has garnered attention for its structural complexity, electronic properties, and potential applications in materials science. Recent crystallographic studies confirm its near-planar geometry and intermolecular sulfur interactions, which underpin its utility in conductive organic solids . Synthesized via cyclization reactions involving sulfur-rich precursors, this compound exemplifies the interplay between heterocyclic design and functional material development.

Synthesis and Reaction Pathways

The synthesis of dithiolo[4,5-c] thiadiazol-5-one was first reported by Tomura and Yamashita in 1997, utilizing a multi-step cyclization strategy . Key steps include:

  • Sulfurization of precursor amines: Analogous to methods for related dithiolethiones, disulfur dichloride (S₂Cl₂) reacts with tertiary amines under catalytic conditions to form sulfur-rich intermediates .

  • Ring closure: Cyclization is induced via thermal or acid-mediated pathways, with DABCO (1,4-diazabicyclo[2.2.2]octane) often employed to stabilize reactive intermediates .

  • Oxidative aromatization: Final treatment with oxidizing agents like iodine yields the conjugated TTF system .

Notably, the choice of solvent and temperature critically influences product selectivity. For example, high-boiling solvents like chlorobenzene promote sulfur extrusion, leading to planar bis-dithiolopyrroles . Oxygen donors, such as carboxylic acids, can redirect reactivity to form oxo/thione derivatives .

Electronic Properties and Spectroscopic Characterization

The extended π-system of dithiolo[4,5-c][1,2,] thiadiazol-5-one confers unique electronic properties:

  • UV-Vis spectroscopy: Absorption maxima in the visible range (λₐᵦₛ ≈ 450–500 nm) indicate strong electronic transitions between sulfur-dominated molecular orbitals .

  • Electrochemical behavior: Cyclic voltammetry reveals two reversible oxidation waves at E₁/² = +0.25 V and +0.55 V (vs. Ag/AgCl), characteristic of TTF-based redox activity .

  • Conductivity: Single-crystal measurements show semiconductor behavior with σ ≈ 10⁻³–10⁻² S/cm, attributable to S···S intermolecular contacts .

Chemical Reactivity and Functionalization

The reactivity of dithiolo[4,5-c] thiadiazol-5-one is dominated by its electron-rich sulfur sites:

  • Electrophilic substitution: Thione sulfur atoms undergo alkylation or acylation, enabling side-chain modifications .

  • 1,3-Dipolar cycloadditions: Reactivity with nitrile oxides or diazo compounds yields fused heterocycles, expanding structural diversity .

  • Oxidation: Controlled oxidation with iodine or FeCl₃ generates radical cation salts, enhancing conductivity .

Applications in Materials Science

The compound’s electronic delocalization and intermolecular interactions make it a candidate for:

  • Organic conductors: Charge-transfer complexes with acceptors like TCNQ (tetracyanoquinodimethane) exhibit enhanced conductivity .

  • Nonlinear optical materials: Second-harmonic generation (SHG) activity has been predicted due to asymmetric electron density distribution .

  • Molecular electronics: As a building block for field-effect transistors (FETs) or photovoltaic devices .

Recent Advances and Future Directions

Recent work focuses on optimizing synthetic yields and exploring derivatives with tailored properties. For instance:

  • Heteroatom substitution: Replacing sulfur with selenium or oxygen alters electronic band structures .

  • Polymer incorporation: Copolymerization with conjugated polymers enhances mechanical stability in flexible electronics .

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